4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS No.: 568570-14-9
Cat. No.: VC11644271
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568570-14-9 |
|---|---|
| Molecular Formula | C17H14N4OS |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-(2,6-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C17H14N4OS/c1-10-6-5-7-11(2)14(10)21-15(22)12-8-3-4-9-13(12)20-16(21)18-19-17(20)23/h3-9H,1-2H3,(H,19,23) |
| Standard InChI Key | SVCJVVHQEWDNOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of:
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A quinazolinone backbone (a benzene ring fused to a pyrimidinone).
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A 1,2,4-triazole ring fused at the [4,3-a] position, introducing a five-membered heterocycle with three nitrogen atoms.
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Substituents:
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4-(2,6-Dimethylphenyl): A disubstituted aromatic ring with methyl groups at positions 2 and 6.
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1-Sulfanyl: A thiol group (-SH) at position 1.
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The IUPAC name systematically describes this arrangement: 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1, triazolo[4,3-a]quinazolin-5-one.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
General Synthetic Strategies
While no direct synthesis protocol for this compound is published, analogous triazoloquinazolinones are typically synthesized via:
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Cyclization of Hydrazinoquinazolinones:
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Multi-Step Functionalization:
Table 2: Hypothetical Synthesis Route
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Formation of quinazolinone | Anthranilic acid + 2,6-dimethylbenzaldehyde, acetic acid, reflux | 3-(2,6-Dimethylphenyl)-3H-quinazolin-4-one |
| 2 | Hydrazination | Hydrazine hydrate, ethanol, Δ | 2-Hydrazino-3-(2,6-dimethylphenyl)-3H-quinazolin-4-one |
| 3 | Cyclization with CS2 | Carbon disulfide, KOH, DMF, 80°C | Target compound |
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Quinazolinones with aryl substitutions demonstrate:
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Antibacterial activity against Gram-positive strains (MIC: 4–16 µg/mL) .
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Anti-HIV potential via inhibition of reverse transcriptase (IC50: ~2 µM for analogs) .
Anticancer Activity
Mechanisms include:
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Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes .
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Kinase modulation: Blocking EGFR or VEGFR2 signaling pathways (e.g., IC50: 0.8 µM for EGFR in breast cancer models) .
Physicochemical and Spectroscopic Data
Spectral Characterization
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1H NMR: Expected signals include:
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δ 2.3–2.5 ppm (singlet, 6H, 2,6-dimethyl groups).
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δ 7.2–8.1 ppm (multiplets, aromatic protons).
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MS (ESI+): m/z 323.4 [M+H]+.
Stability and Reactivity
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pH Sensitivity: The sulfanyl group may oxidize to disulfides under alkaline conditions.
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Thermal Decomposition: Onset at ~250°C (predicted via TGA simulations).
Research Gaps and Future Directions
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